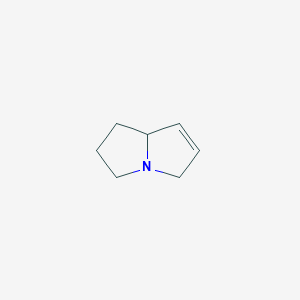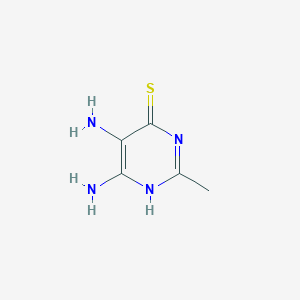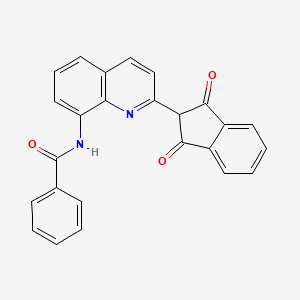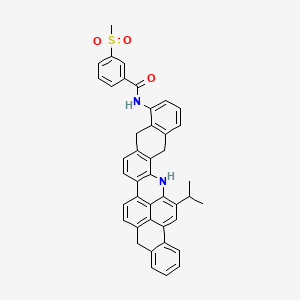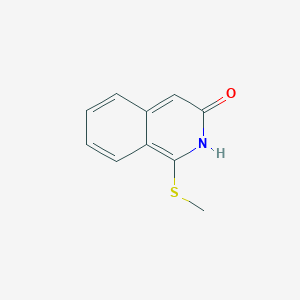
1-(methylthio)isoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)isoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methylthio group at the 1-position and a keto group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylthio)isoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates in the presence of a rhodium catalyst. This method provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-triones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iodine-catalyzed oxidative conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline-1,3,4-triones.
Reduction: Isoquinolin-3-ol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)isoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiplasmodial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain-2, it binds to the active site of the enzyme, preventing its catalytic activity . This inhibition disrupts the life cycle of Plasmodium falciparum, making it a potential antimalarial agent.
Comparison with Similar Compounds
Similar Compounds
1-Aryl-6,7-disubstituted-2H-isoquinolin-3-ones: These compounds also exhibit inhibitory activity against falcipain-2 but lack selectivity against human cysteine proteases.
3,4-Dihydroisoquinolines: These compounds are structurally similar but differ in their reactivity and applications.
Uniqueness
1-(Methylthio)isoquinolin-3(2H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes while maintaining selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54778-99-3 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-6H,1H3,(H,11,12) |
InChI Key |
NWIAOIPTTGZFMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


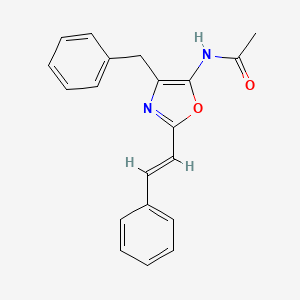

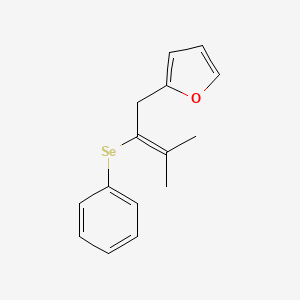

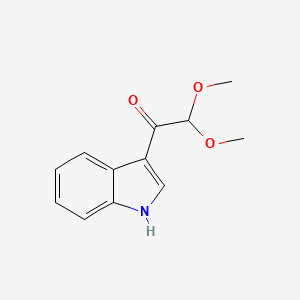
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)

